molecular formula C36H70CuO4 B7946728 Cupric stearate CAS No. 7617-31-4

Cupric stearate

Cat. No. B7946728
CAS RN: 7617-31-4
M. Wt: 630.5 g/mol
InChI Key: PEVZEFCZINKUCG-UHFFFAOYSA-L
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Description

Cupric stearate is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . It is classified as a metallic soap, a metal derivative of a fatty acid .


Synthesis Analysis

Cupric stearate is prepared by the exchange reaction of sodium stearate and copper sulfate . Another method involves the reaction of copper (II) sulfate solutions with sodium stearate .


Molecular Structure Analysis

The molecular formula of Cupric stearate is C36H70CuO4 . Its average mass is 630.485 Da and its monoisotopic mass is 629.457031 Da .


Chemical Reactions Analysis

Cupric stearate is stable and non-reactive under normal conditions . When trying to ignite, it first melts and then begins to burn with a green flame, quickly turning black due to the formation of cupric oxide .


Physical And Chemical Properties Analysis

Cupric stearate forms a blue-green amorphous substance . It is insoluble in water, ethanol, or ether but soluble in pyridine . It has a density of 1.10 g/cm3 and a melting point of approximately 250°C .

Scientific Research Applications

Tribological Nanomaterials for Lubricating Oils

Copper(II) stearate serves as a precursor for copper-containing tribological nanomaterials. Researchers have developed a simple and cost-effective method to prepare these materials through thermolysis of copper(II) stearate at 300°C. The resulting nanomaterials exhibit intriguing properties, including:

Surface-Active Properties and Complex Formation

The surface-active nature of copper stearate makes it valuable in several applications:

Mechanism of Action

Copper(II) Stearate, also known as Cupric Stearate, is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C 17 H 35 COO) 2 . This compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .

Target of Action

Copper(II) Stearate primarily targets biological systems where copper ions play a role. Copper ions are essential micronutrients that play a variety of functions in biological systems . They are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 .

Mode of Action

The mode of action of Copper(II) Stearate is multifaceted. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses .

Biochemical Pathways

Copper(II) Stearate affects biochemical pathways where copper ions are involved. Copper ions readily form complexes with biomolecules containing certain amino acid residues . The copper-dependence of O2 transport, metabolism, and production of signaling molecules are supported by molecular systems that regulate and preserve tightly-bound static and weakly-bound dynamic cellular copper pools .

Pharmacokinetics

Copper(II) Stearate is a blue-green amorphous substance . It is insoluble in water, ethanol, or ether but soluble in pyridine . This solubility profile can impact its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The result of Copper(II) Stearate’s action at the molecular and cellular level involves changes in the redox status of the cell. During the switch between Cu(I) and Cu(II) states, electron transfer results in the generation of reactive oxygen species (ROS), including superoxide anion (O2−), nitric oxide (NO−), hydroxyl radical (OH−), and hydrogen peroxide (H2O2), through Fenton reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Copper(II) Stearate. For instance, the compound is stable and non-reactive under normal conditions . When trying to ignite, copper stearate first melts and then begins to burn with a green (at the base) flame, then it quickly turns black due to the formation of cupric oxide . This suggests that temperature and oxidative conditions can influence the stability and reactivity of Copper(II) Stearate.

Future Directions

Cupric stearate has been found to be an effective inhibitor for melt viscosity change in polypropylene during processing . It also provides a radical scavenging function, as well as an ultraviolet light absorbing function, to protect the polymers against photo-degradation . This suggests potential future applications in the field of polymer stabilization.

properties

IUPAC Name

copper;octadecanoate
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InChI

InChI=1S/2C18H36O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2
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InChI Key

PEVZEFCZINKUCG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70CuO4
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DSSTOX Substance ID

DTXSID2060963
Record name Cupric stearate
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Molecular Weight

630.5 g/mol
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Physical Description

Light blue to blue-green solid; [Merck Index] Blue-green powder; [Pfaltz and Bauer MSDS]
Record name Cupric stearate
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Product Name

Cupric stearate

CAS RN

660-60-6, 7617-31-4
Record name Cupric stearate
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Record name Stearic acid, copper salt
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Record name Octadecanoic acid, copper(2+) salt (2:1)
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Record name Copper distearate
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Record name CUPRIC STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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